Betti base hydrochloride
Overview
Description
Betti bases are products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines . They have gained significant importance in medicinal chemistry due to their wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory, and anti-tubercular activities .
Synthesis Analysis
The synthesis of Betti bases involves a process known as the Betti reaction. This reaction was first uncovered at the beginning of the 20th century . The reaction involves the use of 2-naphthol, arylaldehydes, and ammonia to yield aminobenzylnaphthols . Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .Molecular Structure Analysis
Betti bases are also called α-aminoalkylphenols, containing –OH & –NH2 functionality . The general structure of Betti bases is represented in the referenced papers .Chemical Reactions Analysis
The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . The functional groups in these Mannich products offer many ring closure possibilities .Scientific Research Applications
-
Asymmetric Synthesis
- Field : Organic Chemistry
- Application : Non-racemic aminonaphthols, prepared via the Betti reaction, are used in asymmetric synthesis as chiral ligands or chiral auxiliaries .
- Method : The Betti reaction involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia .
- Results : The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands .
-
Ring Closure Reactions
- Field : Organic Chemistry
- Application : The functional groups in these Mannich products offer many ring closure possibilities .
- Method : The synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines .
- Results : Some of these products or the starting bifunctional compounds possess biological activity .
-
Optoelectronics
-
Pharmacological Applications
-
Catalysis
-
Enantioselective Ethylation
- Field : Organic Chemistry
- Application : Aminonaphthol, a type of Betti base, can catalyze the enantioselective ethylation of arylaldehydes to secondary alcohols .
- Method : The reaction was carried out in toluene at room temperature for 24 hours .
- Results : The reaction yielded secondary alcohols (70–98% yields) with high enantioselectivities (up to 99.8%) .
-
Green Synthesis
- Field : Organic Chemistry
- Application : Betti bases are the products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines .
- Method : The synthesis of Betti bases has been achieved both catalyst-free and with the promotion of various catalysts such as nanocatalyst, biocatalyst, transition metal catalyst, etc .
-
Magnetic Nanocomposite Catalyst
Future Directions
Due to the unveiling of the pharmacological and synthetic potential of Betti bases, a tremendous increase in the studies reporting novel synthetic methods for the efficient synthesis of Betti bases was observed . This suggests that there is a surge of interest for the development of the green and efficient Betti reaction for the construction of C–C and C–N bond in a single-step reaction accessing Betti bases as products .
properties
IUPAC Name |
1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUQNDKNZOGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betti base hydrochloride | |
CAS RN |
219897-32-2 | |
Record name | Betti base hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETTI BASE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.